CAY10622 was developed through systematic screening of chemical libraries aimed at identifying potent inhibitors for specific biological targets. Its classification falls under small molecule inhibitors, which are characterized by their low molecular weight and ability to modulate biological processes at the molecular level. This compound specifically targets enzymes involved in inflammatory processes, positioning it as a candidate for treating conditions such as autoimmune diseases and cancer.
The synthesis of CAY10622 involves several key steps that utilize established organic chemistry techniques. The primary methods include:
The synthesis pathway is optimized to ensure high yield and purity, which are critical for subsequent biological testing.
CAY10622 possesses a complex molecular structure characterized by specific functional groups that contribute to its biological activity. Key structural features include:
The molecular formula for CAY10622 is C₁₉H₁₉N₃O₂, with a molecular weight of approximately 321.38 g/mol. The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its conformational dynamics.
CAY10622 undergoes several chemical reactions that are crucial for its function as an enzyme inhibitor:
These reactions are fundamental in understanding how CAY10622 interacts with biological systems.
The mechanism of action of CAY10622 is centered around its role as an enzyme inhibitor. Upon administration, the compound selectively binds to the active site of target enzymes, leading to:
Research indicates that the effectiveness of CAY10622 can vary based on enzyme concentration and cellular context, highlighting the importance of further studies to optimize its therapeutic application.
CAY10622 exhibits several notable physical and chemical properties:
Understanding these properties is essential for formulating effective drug delivery systems.
CAY10622 has potential applications in various scientific fields:
The ongoing research into CAY10622 underscores its significance in advancing therapeutic strategies against complex diseases.
TGFβ-induced EMT proceeds through two parallel signaling axes: SMAD-dependent and SMAD-independent pathways. The canonical SMAD pathway initiates when TGFβ binds to type II receptors (TGFβRII), which recruit and phosphorylate type I receptors (TGFβRI). This activated complex phosphorylates receptor-regulated SMADs (R-SMADs: SMAD2/3), enabling their association with SMAD4 and nuclear translocation [3] [8]. Within the nucleus, this complex partners with transcription factors (e.g., AP-1, Snail, ZEB1) to repress CDH1 (E-cadherin gene) and activate mesenchymal genes like VIM (vimentin) and FN1 (fibronectin) [8].
Concurrently, SMAD-independent pathways amplify EMT signaling:
Table 1: Key Signaling Molecules in TGFβ-Induced EMT Pathways
Pathway | Key Effectors | EMT Functions |
---|---|---|
SMAD-dependent | SMAD2/3, SMAD4, Snail, ZEB1 | Transcriptional repression of E-cadherin |
Rho/ROCK | RhoA, ROCK1/2, LIMK, cofilin | Actin polymerization, stress fiber formation |
MAPK/ERK | ERK1/2, c-Fos, c-Jun | Snail stabilization, MMP induction |
PI3K/AKT | AKT, mTOR, GSK3β | EMT-TF stabilization, apoptosis suppression |
Kinases serve as nodal signaling hubs that integrate extracellular EMT-inducing cues (TGFβ, EGF, Wnt) with intracellular effector systems. Beyond ROCK and ERK, several kinase families contribute to EMT dynamics:
ROCK occupies a central position by regulating both cytoskeletal dynamics and nuclear signaling. ROCK-mediated phosphorylation of MRTF-A triggers its nuclear accumulation, where it cooperates with SRF to induce actin-related genes and EMT transcription factors [6]. This dual functionality makes ROCK inhibition particularly compelling for EMT disruption.
Table 2: Kinase Families in EMT Regulation and Their Functional Contributions
Kinase Family | Representative Members | EMT-Regulatory Functions |
---|---|---|
Rho-associated kinases | ROCK1, ROCK2 | Cytoskeletal remodeling, MRTF/SRF activation |
MAP kinases | ERK1/2, p38, JNK | EMT-TF stabilization, MMP production |
Receptor tyrosine kinases | EGFR, MET, FGFR | Growth factor signal amplification |
Src family kinases | SRC, FYN, YES | Junction disassembly, motility enhancement |
CAY10622 (CAS 1038549-25-5) is a synthetic ureidobenzamide compound with the chemical name 3-[[[[4-(aminocarbonyl)phenyl]amino]carbonyl]amino]methyl]-N-(1,2,3,4-tetrahydro-7-isoquinolinyl)-benzamide. Its molecular structure comprises:
This structure confers nanomolar inhibitory potency against ROCK isoforms (IC₅₀: ROCK-I = 6 nM; ROCK-II = 4 nM) with >100-fold selectivity over 44 unrelated kinases, including PKA, PKC, and SRC [1] [5]. The compound’s specificity arises from its unique interaction with ROCK’s ATP-binding cleft, where it forms hydrogen bonds with Met156 and Glu154 residues while establishing hydrophobic contacts within the deep pocket [5].
Despite advances in understanding EMT biology, clinical translation remains challenging due to:
CAY10622 addresses several gaps through its dual-pathway efficacy and high selectivity profile. In NMuMG mammary epithelial models, it suppressed TGFβ-induced stress fiber formation, focal adhesion assembly, and fibronectin deposition—three hallmarks of EMT—at nanomolar concentrations [1]. Crucially, it synergizes with RTK inhibitors by attenuating parallel signaling cascades, offering a combinatorial approach against heterogeneous tumor populations.
Table 3: CAY10622 Profile and Key Research Findings
Parameter | Value/Outcome | Experimental Context |
---|---|---|
ROCK-I IC₅₀ | 6 nM | In vitro kinase assay |
ROCK-II IC₅₀ | 4 nM | In vitro kinase assay |
EMT Marker Inhibition | Fibronectin ↓, Stress fibers ↓ | NMuMG cells + TGFβ |
Synergistic Partners | TGFβR inhibitors, SRC inhibitors | High-content EMT screen |
Selectivity Profile | >100-fold vs. 44 other kinases | Kinase panel screening |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0